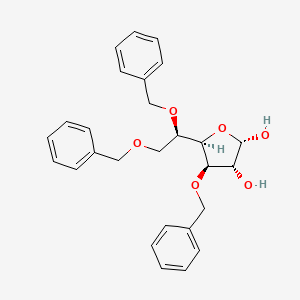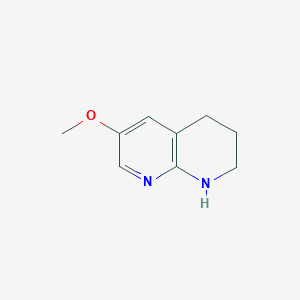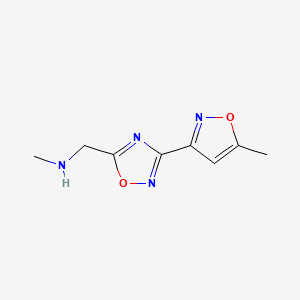
3,5,6-Tri-O-benzyl-D-glucofuranose
Descripción general
Descripción
3,5,6-Tri-O-benzyl-D-glucofuranose is a chemical compound with the molecular formula C27H30O6. It is a derivative of D-glucose, where three hydroxyl groups at positions 3, 5, and 6 are substituted with benzyl groups. This compound is often used in organic synthesis, particularly in the preparation of complex carbohydrates and glycosylated natural products .
Mecanismo De Acción
Target of Action
It is known that this compound plays a pivotal role in the synthesis of glycosides and glycoconjugates , which are involved in various biological processes, including cell-cell interaction, immune response, and pathogen recognition.
Mode of Action
Given its role in the synthesis of glycosides and glycoconjugates , it can be inferred that it may interact with its targets by facilitating the formation of these compounds, thereby influencing their biological functions.
Biochemical Pathways
The biochemical pathways affected by 3,5,6-Tri-O-benzyl-D-glucofuranose are likely related to the synthesis and function of glycosides and glycoconjugates . These compounds are involved in a wide range of biological processes, including cell-cell interaction, immune response, and pathogen recognition. Therefore, the compound’s action could potentially influence these processes.
Result of Action
Given its role in the synthesis of glycosides and glycoconjugates , it can be inferred that its action could potentially influence the functions of these compounds at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound has been shown to be potentially hazardous to the environment due to its high reactivity with chloride ions in the presence of benzyl alcohols . Therefore, the environmental context in which the compound is used could potentially influence its action and efficacy.
Análisis Bioquímico
Biochemical Properties
3,5,6-Tri-O-benzyl-D-glucofuranose plays a significant role in biochemical reactions, particularly in the synthesis of glycosides and glycoconjugates. It interacts with various enzymes and proteins, facilitating the formation of these complex molecules. The benzyl groups in this compound enhance its stability, allowing it to participate in reactions without rapid degradation . This compound is also involved in the synthesis of polyhydroxybutyrate (PHB) polymers, which are biodegradable and can be used as thermoplastic polyesters .
Cellular Effects
This compound exhibits antimicrobial activity against various bacteria and fungi . It also possesses antitumor activity against some cancer cell lines . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its role in the synthesis of glycosides and glycoconjugates further impacts cellular processes by facilitating drug development and disease management.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It participates in enzyme inhibition or activation, leading to changes in gene expression. The compound’s benzyl groups contribute to its binding affinity, allowing it to interact effectively with target enzymes and proteins . This interaction is crucial for its role in the synthesis of glycosides and glycoconjugates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies indicate that this compound maintains its activity over extended periods, making it suitable for prolonged biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and antitumor activities . At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of glycosides and glycoconjugates. It interacts with enzymes and cofactors that facilitate these pathways, affecting metabolic flux and metabolite levels. The compound’s role in the synthesis of PHB polymers also indicates its involvement in metabolic processes related to biodegradable thermoplastic polyesters .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, ensuring that the compound reaches its target sites effectively. The benzyl groups in this compound enhance its transport properties by increasing its stability and resistance to hydrolysis .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function . Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its effective participation in biochemical reactions. The benzyl groups in this compound play a crucial role in its subcellular localization by enhancing its stability and binding affinity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Tri-O-benzyl-D-glucofuranose typically involves the protection of the hydroxyl groups of D-glucose followed by benzylation. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as molecular distillation and purification are employed to remove impurities and achieve a product purity of over 95% .
Análisis De Reacciones Químicas
Types of Reactions
3,5,6-Tri-O-benzyl-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Benzyl groups can be replaced using reagents like hydrogen bromide (HBr) in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylated aldehydes or acids, while reduction can produce benzylated alcohols .
Aplicaciones Científicas De Investigación
3,5,6-Tri-O-benzyl-D-glucofuranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosylated natural products.
Medicine: It is utilized in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of biodegradable polymers such as polyhydroxybutyrate (PHB).
Comparación Con Compuestos Similares
Similar Compounds
3,4,6-Tri-O-benzyl-D-glucal: Another benzylated derivative of D-glucose, used in oligosaccharide synthesis.
3,5,6-Tri-O-benzyl-1,2-O-isopropylidene-D-glucofuranose: A protected form of 3,5,6-Tri-O-benzyl-D-glucofuranose, used as an intermediate in the synthesis of tribenoside.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in glycosylation reactions. This makes it a valuable compound in the synthesis of complex carbohydrates and glycosylated natural products .
Propiedades
IUPAC Name |
(2S,3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-4-phenylmethoxyoxolane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O6/c28-24-26(32-18-22-14-8-3-9-15-22)25(33-27(24)29)23(31-17-21-12-6-2-7-13-21)19-30-16-20-10-4-1-5-11-20/h1-15,23-29H,16-19H2/t23-,24-,25-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJKXJXUVQVSEA-ACFIUOAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C2C(C(C(O2)O)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H]2[C@@H]([C@H]([C@H](O2)O)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434468.png)
![3-Methyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434469.png)

![(1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B1434471.png)
![Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1434472.png)

![N-isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434475.png)

![5-[(tert-butoxy)carbonyl]-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434480.png)
![methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1434481.png)
![N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434484.png)
![9-Methyl-1,2,3,4,7,8,9,10-octahydropyrazino[1,2-b]indazole](/img/structure/B1434485.png)
![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol](/img/structure/B1434487.png)
![methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1434490.png)
